(3alpha,4alpha)-Lup-20(29)-ene-3,23-diol is a triterpenoid compound derived from various natural sources, particularly from the plant species Cratoxylum formosum. This compound is recognized for its potential biological activities and therapeutic applications. It belongs to the class of lupane-type triterpenes, which are characterized by their pentacyclic structure and diverse pharmacological properties.
This compound can be classified as a natural product and triterpenoid, specifically under the category of lupane-type triterpenes. It is identified by its unique molecular structure, which contributes to its biological activities.
The synthesis of (3alpha,4alpha)-Lup-20(29)-ene-3,23-diol can be achieved through various methods, including extraction from natural sources and synthetic organic chemistry techniques. The extraction typically involves solvent extraction methods such as ethanol or methanol extraction followed by chromatographic techniques for purification.
The molecular formula of (3alpha,4alpha)-Lup-20(29)-ene-3,23-diol is , with a molecular weight of approximately 442.72 g/mol. The compound features a complex tetracyclic structure typical of triterpenoids.
(3alpha,4alpha)-Lup-20(29)-ene-3,23-diol participates in various chemical reactions typical of triterpenoids:
These reactions are facilitated by various reagents and conditions that promote functional group transformations while maintaining the integrity of the core triterpene structure.
The mechanism of action for (3alpha,4alpha)-Lup-20(29)-ene-3,23-diol involves several pathways:
Research indicates that this compound interacts with various cellular targets involved in inflammation and cancer progression, highlighting its potential therapeutic applications.
Relevant analyses include melting point determination and solubility tests which confirm its physical state and reactivity profile .
(3alpha,4alpha)-Lup-20(29)-ene-3,23-diol has several notable applications in scientific research:
Lupane-type triterpenoids constitute a major subclass of pentacyclic triterpenes characterized by a distinctive 6-6-6-6-5 ring system (lupane skeleton) formed from the cyclization of 2,3-oxidosqualene in a chair-chair-chair conformation [1] [7]. This biosynthetic process generates the protosteryl cation, which undergoes ring expansion to form the lupanyl cation—the direct precursor to lupane derivatives like lupeol, betulin, and betulinic acid [5] [7]. The core lupane structure contains seven chiral centers, with the C-20 isopropylidene group (characteristic Δ²⁰⁽²⁹⁾ unsaturation) serving as a key recognition feature [3] [5]. Lupanes are widely distributed in higher plants, particularly in Betulaceae (birch), Fagaceae, and Araliaceae families, where they function as phytoalexins and structural components of cuticular waxes [1] [5].
Table 1: Fundamental Structural Features of Lupane Triterpenoids
| Characteristic | Description |
|---|---|
| Ring system | Pentacyclic: 6-6-6-6-5 fused rings |
| Skeletal carbons | C30 backbone |
| Characteristic functionalization | C-3 hydroxyl (typically β), C-20(29) exocyclic methylene |
| Biogenetic precursor | 2,3-Oxidosqualene cyclized in chair-chair-chair conformation |
| Common natural examples | Lupeol, betulin, betulinic acid |
| (3α,4α)-Lup-20(29)-ene-3,23-diol | CAS 163060-07-9; C₃₀H₅₀O₂; 3α,4α-dihydroxy substitution |
Stereochemistry at C-3 and C-4 critically determines lupane bioactivity and physicochemical behavior. Most naturally occurring lupanes exhibit a 3β-hydroxy configuration (e.g., betulin, lupeol), but C-3 epimerization to the 3α-position significantly alters hydrogen-bonding capacity and membrane permeability [5] [7]. The compound (3α,4α)-Lup-20(29)-ene-3,23-diol possesses rare axial 3α-OH and 4α-OH groups, creating a cis-diol configuration that enhances molecular polarity and metal-chelating potential compared to common 3β-epimers [6] [9]. X-ray crystallography of related analogs confirms that 3α/4α-diol stereochemistry induces a bent conformation in ring A, modifying protein-binding interactions compared to the flat trans-fused rings in 3β-hydroxy lupanes [6] [8]. This stereochemical combination occurs in <5% of characterized lupanes, primarily in specialized metabolites from Eleutherococcus and Betula species [2] [8].
Current medicinal chemistry efforts focus on C-23 hydroxylated lupanes due to their enhanced solubility and target selectivity. (3α,4α)-Lup-20(29)-ene-3,23-diol exemplifies this trend, where the C-23 hydroxy group provides a site for selective esterification or glycosylation without C-3/C-4 stereochemical inversion [5] [10]. Biocatalytic approaches using fungal Cunninghamella spp. or engineered cytochrome P450 enzymes enable stereoselective C-H oxidation at C-23, overcoming limitations of traditional chemical synthesis [5]. Structure-activity relationship (SAR) studies indicate that C-23 hydroxy derivatives exhibit up to 10-fold greater cytotoxicity against glioma cells than their non-hydroxylated parents, while maintaining selectivity indices >20 [2] [8]. Nanocarrier systems exploiting lupane self-assembly (e.g., triterpenoid-based micelles) further enhance bioavailability of polar derivatives like dihydroxylated lupanes [10].
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5